molecular formula C₂₄H₃₄O₂₅ B1141989 Tetragalacturonic Acid CAS No. 24008-75-1

Tetragalacturonic Acid

Cat. No.: B1141989
CAS No.: 24008-75-1
M. Wt: 722.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetragalacturonic acid is a naturally occurring sugar acid found in plants, animals, and bacteria. It serves as a structural component in numerous polysaccharides and plays a significant role in carbohydrate metabolism . This compound is a linear tetrasaccharide consisting of four galacturonic acid units linked sequentially.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetragalacturonic acid can be synthesized through the partial hydrolysis of pectic acid using yeast polygalacturonase. The hydrolysis is halted when oligouronides larger than this compound disappear, as shown by paper chromatography. The resulting hydrolysate is then isolated by fractional precipitation with cupric ions at pH 4.5 .

Industrial Production Methods: In industrial settings, this compound is produced by enzymatic hydrolysis of polygalacturonic acid. The process involves the use of polygalacturonase enzymes under controlled pH and ionic conditions to achieve optimal yield .

Chemical Reactions Analysis

Types of Reactions: Tetragalacturonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxymethylester derivatives .

Mechanism of Action

The mechanism by which tetragalacturonic acid exerts its effects involves its interaction with carbohydrate metabolism pathways. It serves as a substrate for various enzymes involved in the breakdown and synthesis of polysaccharides. The molecular targets include enzymes such as polygalacturonase, which catalyzes the hydrolysis of galacturonic acid units .

Comparison with Similar Compounds

    Trigalacturonic Acid: A trisaccharide consisting of three galacturonic acid units.

    Hexagalacturonic Acid: A hexasaccharide with six galacturonic acid units.

    Polygalacturonic Acid: A polymer consisting of multiple galacturonic acid units.

Uniqueness: Tetragalacturonic acid is unique due to its specific structure of four galacturonic acid units, which allows it to serve as a model compound for studying the properties and reactions of polysaccharides. Its specific interactions with enzymes and its role in carbohydrate metabolism further distinguish it from other similar compounds .

Properties

CAS No.

24008-75-1

Molecular Formula

C₂₄H₃₄O₂₅

Molecular Weight

722.51

Synonyms

O-α-D-Galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-D-galacturonic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.